3,7-Dichlorobenzo[d]isothiazole
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Overview
Description
3,7-dichloro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 3rd and 7th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dichloro-1,2-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with chlorinated aromatic aldehydes under acidic conditions. For example, the condensation of 2-aminothiophenol with 3,7-dichlorobenzaldehyde in the presence of a catalyst such as iodine or samarium triflate can yield 3,7-dichloro-1,2-benzothiazole .
Industrial Production Methods
Industrial production of 3,7-dichloro-1,2-benzothiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,7-dichloro-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
3,7-dichloro-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-dichloro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichlorobenzothiazole
- 2-aminobenzothiazole
- 2-arylbenzothiazole
Uniqueness
3,7-dichloro-1,2-benzothiazole is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit different pharmacological properties and industrial applications .
Properties
Molecular Formula |
C7H3Cl2NS |
---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
3,7-dichloro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H |
InChI Key |
DZQXFXRMSLMWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SN=C2Cl |
Origin of Product |
United States |
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